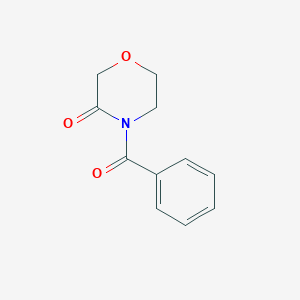

4-Benzoylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzoylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICUXZIPJQNDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzoylmorpholin 3 One

Established Reaction Pathways for 4-Benzoylmorpholin-3-one Synthesis

The foundational methods for constructing this compound involve well-documented reaction pathways that are broadly applicable to the synthesis of morpholinone cores.

General Literature Procedures for Preparation

The preparation of this compound is often achieved through standard acylation procedures. One common method involves the reaction of a precursor morpholin-3-one (B89469) with benzoyl chloride. nih.gov This electrophilic substitution typically occurs at the nitrogen atom of the morpholinone ring. nih.gov The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov Another approach involves a one-pot synthesis where a suitable amine is reacted with formic acid and other reagents to yield the formylated morpholine (B109124), which can then be further modified. chemicalbook.com

For instance, a general procedure for benzoylation involves stirring the substrate with benzoyl chloride and pyridine on a solid support like basic alumina, sometimes with microwave irradiation to enhance reaction rates. nih.gov The use of solid supports can simplify purification and is considered an environmentally friendlier approach as it can minimize the use of solvents and contain byproducts. nih.gov

| Reagent/Method | Description | Reference |

| Benzoyl Chloride/Pyridine | A standard method for N-benzoylation of the morpholinone ring. | nih.gov |

| Solid Support (Basic Alumina) | Used to facilitate the reaction and simplify work-up, often with microwave activation. | nih.gov |

| One-pot synthesis from amine | A multi-step process starting from a primary amine to construct the morpholinone ring followed by benzoylation. | chemicalbook.com |

Strategic Use of Specific Reagents and Reaction Conditions (e.g., LiHMDS, THF, Toluene)

In the synthesis and subsequent functionalization of this compound, specific reagents and solvents play crucial roles in controlling reactivity and achieving desired outcomes. Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base frequently used to generate enolates from carbonyl compounds. sigmaaldrich.com In the context of this compound, LiHMDS is used to deprotonate the α-carbon to the carbonyl group, forming a lithium enolate. rsc.orgfigshare.com This enolate is a key intermediate for introducing substituents at the α-position.

The choice of solvent is also critical. Tetrahydrofuran (THF) is a common aprotic solvent for reactions involving LiHMDS as it is generally soluble in such nonpolar organic solvents. sigmaaldrich.comcatalysis.blog Toluene (B28343) can also be used, particularly in procedures that require a higher boiling point or specific solubility properties. rsc.org For example, a procedure for the allylic alkylation of this compound involves the use of LiHMDS in THF at low temperatures (e.g., -78 °C) to form the enolate, which is then reacted with an electrophile. rsc.orgfigshare.com

| Reagent/Solvent | Role in Synthesis | Reference |

| LiHMDS | Strong, non-nucleophilic base for generating the enolate of this compound. | rsc.orgfigshare.com |

| THF | Aprotic solvent for LiHMDS-mediated reactions, facilitating enolate formation. | rsc.orgfigshare.com |

| Toluene | Alternative solvent, sometimes used for its higher boiling point or specific reaction conditions. | rsc.org |

Catalytic Approaches in the Formation of the Morpholinone Scaffold

Catalytic methods offer efficient and often more environmentally benign routes to the morpholinone scaffold. These approaches can involve transition metal catalysis or organocatalysis to construct the heterocyclic ring system. researchgate.netniscpr.res.in For example, palladium-catalyzed C-H activation has been explored for the functionalization of morpholinones. acs.orgcore.ac.uk This strategy allows for the direct introduction of functional groups onto the morpholinone core, avoiding the need for pre-functionalized starting materials. core.ac.uk

Another catalytic approach involves the cyclization of appropriately substituted precursors. For instance, a triphenylphosphine-catalyzed intramolecular cyclization of hydroxypropargylamides can yield functionalized morpholinone derivatives. niscpr.res.in This method proceeds via a 6-exo-dig cyclization under moderate reaction conditions. niscpr.res.in Additionally, chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.orgthieme-connect.comnih.gov This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.orgthieme-connect.comnih.gov

Advanced Synthetic Strategies for this compound

To access chiral and highly functionalized this compound derivatives, more sophisticated synthetic strategies have been developed. These include asymmetric synthesis and dynamic kinetic resolution, which allow for the control of stereochemistry.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer. slideshare.netnih.gov For morpholinones, several asymmetric methods have been developed. Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for creating stereocenters. nih.govnih.gov This method has been successfully applied to the enantioselective synthesis of α-disubstituted N-heterocyclic carbonyl compounds, including morpholinones. nih.gov The reaction typically involves a prochiral enolate, generated from a compound like this compound, which then reacts with an allyl source in the presence of a chiral palladium catalyst. nih.gov

Organocatalysis also provides a valuable avenue for the asymmetric synthesis of morpholinones. Chiral organocatalysts, such as cinchonidine-derived squaramide, have been used in asymmetric [3+3]-cycloaddition reactions to produce functionalized morpholin-3-ones with good to excellent enantioselectivities. researchgate.net Furthermore, chiral phosphoric acid catalysis has been effectively employed in the enantioselective synthesis of C3-substituted morpholinones. acs.orgthieme-connect.comnih.gov

Dynamic Kinetic Resolution-Based Approaches in Morpholinone Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product in theoretically 100% yield. researchgate.net This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net

In the context of morpholinone synthesis, DKR has been applied to the asymmetric synthesis of substituted morpholin-3-ones. For example, a dynamic kinetic resolution-driven asymmetric transfer hydrogenation of racemic N-benzyl-2-benzoylmorpholin-3-ones has been used to synthesize (R,S)- and (S,R)-2-(hydroxyphenylmethyl)morpholin-3-ones with high diastereoselectivity and enantioselectivity. scribd.com More recently, a highly enantioselective isothiourea-catalyzed acylative DKR of tetra-substituted morpholinone and benzoxazinone-derived lactols has been reported. chemrxiv.orgnih.govchemrxiv.org This method allows for the selective acylation of one enantiomer of the lactol while the other enantiomer is racemized, leading to a high yield of the desired enantiomerically enriched product. chemrxiv.orgnih.govchemrxiv.org

| Advanced Synthetic Strategy | Description | Key Features | Reference |

| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to introduce an allyl group at the α-position with stereocontrol. | Creates chiral centers; high enantioselectivity. | nih.govnih.gov |

| Organocatalytic Cycloaddition | Use of chiral organocatalysts to construct the morpholinone ring stereoselectively. | Metal-free; good to excellent enantioselectivities. | researchgate.net |

| Chiral Phosphoric Acid Catalysis | Enantioselective synthesis of C3-substituted morpholinones via a domino reaction. | Forms the morpholinone core with a new stereocenter. | acs.orgthieme-connect.comnih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization for high yields of a single enantiomer. | Theoretically 100% yield; applicable to racemic starting materials. | researchgate.netscribd.comchemrxiv.org |

Modular Synthesis Concepts for this compound

The concept of modular synthesis involves the assembly of complex molecules from distinct, pre-synthesized building blocks or "modules." This strategy offers significant advantages in efficiency and diversity for creating libraries of compounds, particularly in drug discovery. This compound serves as a valuable scaffold in such synthetic approaches.

In a notable application, this compound was utilized as a core building block for the modular synthesis of a variety of lead-like scaffolds aimed at central nervous system (CNS) drug discovery programs. rsc.org The synthetic strategy hinges on the deprotonation of the α-carbon to the carbonyl group within the morpholin-3-one ring. This generates a reactive enolate intermediate that can then be coupled with various electrophilic partners.

The general procedure involves treating a solution of this compound with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (e.g., -78 °C). rsc.org This step creates the key nucleophile. This enolate is then reacted in situ with another module, for instance, an imidazole (B134444) derivative, to form a new carbon-carbon bond. This modular approach allows for the systematic variation of the substituent at the 2-position of the morpholinone core, leading to a diverse array of complex structures. rsc.org The versatility of this method highlights the utility of this compound as a foundational component for generating molecular diversity.

Preparation of this compound as a Synthetic Building Block

The utility of this compound as a synthetic building block is predicated on its ability to be readily converted into a reactive intermediate for subsequent chemical transformations. sigmaaldrich.com The preparation of this intermediate typically involves its reaction with a strong base to form an anion that can participate in further synthetic steps. rsc.org Organic building blocks are essential components in organic synthesis and medicinal chemistry for the modular assembly of novel drug candidates. sigmaaldrich.comalfa-chemistry.com

A common preparatory step involves the generation of a lithium enolate from the parent compound. This process is a critical activation step that readies the molecule for coupling with other synthetic partners.

Detailed Research Findings:

A key procedure for activating this compound for its role as a building block is detailed in the synthesis of complex heterocyclic scaffolds. rsc.org The process involves the following steps:

Deprotonation: A solution of this compound in an anhydrous aprotic solvent like toluene is cooled to -78 °C.

Base Addition: A solution of Lithium bis(trimethylsilyl)amide (LiHMDS) in a suitable solvent (e.g., THF or toluene) is added dropwise to the cooled solution of the morpholinone. The mixture is stirred for an extended period (e.g., 1.5 hours) at this low temperature to ensure complete formation of the enolate. rsc.org

Coupling Reaction: A solution of an electrophilic coupling partner, such as an activated imidazole derivative, is then added to the reaction mixture. The reaction is allowed to proceed for several hours at -78 °C before being worked up. rsc.org

This method effectively prepares the this compound scaffold for elaboration. For example, following this activation, the resulting intermediate can be reacted with allyl chloroformate to yield an allyl ester derivative, demonstrating its utility in introducing new functional groups. rsc.org

Furthermore, N-substituted 2-benzoylmorpholin-3-ones serve as crucial starting materials for the stereoselective synthesis of important pharmaceutical compounds. scribd.com For instance, racemic N-benzyl-2-benzoylmorpholin-3-ones are used in dynamic kinetic resolution-driven asymmetric transfer hydrogenation reactions. This process can produce (2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones with high levels of diastereoselectivity and enantioselectivity, highlighting the role of the benzoylmorpholinone core as a foundational block for constructing molecules with multiple stereocenters, such as the antidepressant Reboxetine. scribd.com

Below is a table summarizing the reaction conditions for the activation of this compound.

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Solvent | Toluene |

| Temperature | -78 °C |

| Reaction Time (Enolate Formation) | 1.5 hours |

| Subsequent Reaction | Coupling with an electrophile |

Chemical Reactivity and Transformations of 4 Benzoylmorpholin 3 One

Palladium-Catalyzed Reactions Involving 4-Benzoylmorpholin-3-one

Palladium catalysis offers a powerful tool for the functionalization of lactam-containing structures, including this compound. These methods enable the stereoselective formation of carbon-carbon bonds under relatively mild conditions.

Asymmetric allylic alkylation (AAA) is a prominent method for constructing stereochemically defined chiral centers. Current time information in Bangalore, IN. In the context of lactams like this compound, this reaction typically targets the α-position to the carbonyl group. A key strategy involves the palladium-catalyzed decarboxylative allylic alkylation of enol carbonates derived from these lactams. Current time information in Bangalore, IN. This process is particularly effective for creating challenging trisubstituted chiral centers. Current time information in Bangalore, IN.

The general mechanism for palladium-catalyzed AAA involves the coordination of an allylic substrate to a Pd(0) complex, followed by oxidative addition to form a cationic η³-allyl palladium intermediate. figshare.com A nucleophile then attacks this complex, generating the alkylated product and regenerating the Pd(0) catalyst. figshare.com For substrates like this compound, the nucleophile is the enolate formed at the C2 position. The use of chiral ligands, such as P-N ligands like (S)-(CF₃)-t-BuPHOX, allows for high enantioselectivity in the final product. Current time information in Bangalore, IN. Research on related N-benzoyl lactams has shown that this method can achieve high yields and excellent enantiomeric excess (ee), demonstrating its power in asymmetric synthesis. Current time information in Bangalore, IN.

The formation of an enol carbonate is a prerequisite for the decarboxylative allylic alkylation pathway described above. This is achieved through an O-acylation reaction where the enolate of the lactam is trapped with an acylating agent. For this compound, the O-acylation process proceeds with notable efficiency. Current time information in Bangalore, IN.

Studies have shown that this compound can be O-acylated to form the corresponding enol carbonate without the need for an additive. Current time information in Bangalore, IN. This is in contrast to other lactam systems, such as N-benzoylpiperidin-2-one, which require an additive like 18-crown-6 (B118740) to facilitate the desired O-acylation over competing C-acylation. Current time information in Bangalore, IN. The enhanced reactivity of this compound in this process is attributed to a stabilizing effect from the endocyclic oxygen atom, which favors the formation of the required enolate intermediate. Current time information in Bangalore, IN.

Asymmetric Allylic Alkylation Reactions

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is defined by the distribution of electron density across its structure, creating both electron-rich (nucleophilic) and electron-poor (electrophilic) centers. nih.gov

Electrophilic Centers : An electrophile is an atom or group that is electron-deficient and can accept a pair of electrons. In this compound, the primary electrophilic sites are the carbonyl carbons of the morpholin-3-one (B89469) ring and the benzoyl group. The carbon atom of a carbonyl group is inherently electrophilic due to the polarization of the C=O bond. acs.org While the amide carbonyl is generally less electrophilic than a ketone due to resonance delocalization from the nitrogen lone pair, the presence of the second electron-withdrawing benzoyl group on the nitrogen atom enhances the electrophilicity of both carbonyl carbons.

Nucleophilic Centers : A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. nih.gov

α-Carbon (Enolate Formation) : The most significant nucleophilic character is exhibited by the carbon at the C2 position (α to the amide carbonyl) upon deprotonation. The resulting enolate is a potent carbon nucleophile, as demonstrated in its palladium-catalyzed allylic alkylation. Current time information in Bangalore, IN.

Oxygen Atoms : The lone pairs on the three oxygen atoms (ether, amide carbonyl, and benzoyl carbonyl) can act as nucleophilic or Lewis basic sites, allowing them to coordinate with protons or Lewis acids.

Nitrogen Atom : The lone pair on the nitrogen atom is significantly delocalized across both adjacent carbonyl groups (the amide and the benzoyl group). This delocalization greatly diminishes its nucleophilicity.

Hydride Transfer Reactions Associated with Benzoylamines and Morpholinone Structures

Hydride transfer is a fundamental reaction in which a hydride ion (H⁻) is transferred from a donor molecule to an acceptor. jfda-online.com This process is central to the reduction of carbonyl compounds, including the amide functionality present in the benzoylamine and morpholinone moieties of this compound. The mechanism of hydride transfer can be either a concerted, single-step process or a stepwise pathway that may involve an initial electron transfer. nih.gov

In the context of reducing amides, hydride transfer reactions typically require activation of the carbonyl group. This can be achieved by a Lewis acid catalyst that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a hydride donor. researchgate.net The subsequent transfer of a hydride to the carbon atom initiates the reduction process. Studies on metal-free hydride donors have provided insight into the kinetics and thermodynamics of these transfers, which are crucial for developing efficient and selective reduction catalysts. mdpi.comacademicjournals.org

Deoxygenative Reduction Studies of Related Amide Functionalities

The deoxygenative reduction of the amide group within the morpholinone ring to the corresponding amine is a challenging but important transformation. Due to the low electrophilicity and high stability of the amide bond, this reduction often requires strong reducing agents or harsh conditions. nih.gov However, several modern catalytic methods have been developed for the efficient deoxygenative reduction of tertiary amides and lactams, which are applicable to structures like this compound. nih.gov

These protocols often employ metal-free catalysts or alternative hydride sources to avoid the use of hazardous reagents like lithium aluminum hydride. nih.gov Key features include mild reaction conditions, broad substrate scope, and high tolerance for other functional groups. nih.gov

| Catalyst System | Hydride Source | Key Features | Reference |

|---|---|---|---|

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) | Ammonia Borane (AB) | Metal-free; tolerates reduction-sensitive functional groups; proceeds under mild conditions. | researchgate.net |

| TBAT (Tetrabutylammonium difluorotriphenylsilicate) | Phenylsilane (PhSiH₃) | Metal-free; fluoride-catalyzed hydrosilylation; operates at room temperature; scalable. | nih.govnih.gov |

| La[N(SiMe₃)₂]₃ (Tris[N,N-bis(trimethylsilyl)amide]lanthanum) | Pinacolborane (HBpin) | Homogeneous lanthanide catalyst; highly selective for amides over alkenes/alkynes. | vulcanchem.com |

Strategies for Ring Functionalization and Derivatization

Functionalization of the this compound core allows for the synthesis of diverse derivatives. Strategies can target different positions on the morpholinone ring.

Functionalization at the C2 Position : As discussed previously, the α-carbon (C2) can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for introducing substituents at this position. The palladium-catalyzed asymmetric allylic alkylation is a prime example of this strategy, enabling the stereocontrolled installation of an allyl group at C2. Current time information in Bangalore, IN.

Functionalization via Dehydrophosphonates : N-acyl protected morpholin-3-ones can react with triethyl phosphite (B83602) in the presence of phosphoryl chloride. nih.govnih.gov This reaction does not lead to bisphosphonates as with unprotected morpholin-3-ones, but instead results in the formation of dehydrophosphonates. acs.orgnih.govnih.gov This process introduces a double bond between the C2 and C3 positions and attaches a phosphonate (B1237965) group at C3, representing a significant transformation of the ring structure.

Derivatives of 4 Benzoylmorpholin 3 One: Synthesis and Research Utility

Synthesis and Structural Features of Key 4-Benzoylmorpholin-3-one Derivatives

The chemical modification of the this compound core allows for the introduction of diverse functional groups and stereocenters, leading to a wide array of derivatives with unique structural features and reactivity.

Preparation of Allyl Ester Derivatives from this compound Precursors

The synthesis of allyl esters from carboxylic acids is a fundamental transformation in organic chemistry, often utilized to introduce an allyl group that can undergo further reactions. nih.govgoogle.com In the context of morpholinone derivatives, the preparation of allyl esters can be achieved through various methods. One common approach involves the esterification of a carboxylic acid-containing morpholinone precursor with allyl alcohol under acidic conditions or using coupling agents. google.com Another method is the reaction of a morpholinone with allyl bromide. For instance, heparin allyl ester can be synthesized by reacting heparin benzalkonium salt with allyl bromide in N,N-dimethylformamide (DMF). mdpi.com

A more advanced strategy involves a palladium-catalyzed C-H oxidation method, which allows for the direct coupling of complex carboxylic acids with terminal olefins to produce (E)-allylic esters with high selectivity. nih.gov This method avoids the need for pre-oxidized starting materials and stoichiometric coupling reagents. nih.gov For example, the esterification of a Boc-protected glycine (B1666218) with an allylic alcohol has been used to form an allyl ester, which can then be incorporated into larger peptide chains. beilstein-journals.orgbeilstein-journals.org

Generation of Stereoisomeric Hydroxyphenylmethyl-Morpholin-3-one Analogs

A significant application of this compound derivatives is in the stereoselective synthesis of hydroxyphenylmethyl-morpholin-3-one analogs. Specifically, the dynamic kinetic resolution-driven asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones is an efficient method to produce (2R,3S)- and (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones. acs.orgresearchgate.netresearchgate.net This reaction allows for the simultaneous control of two adjacent stereocenters in a single step with high levels of diastereoselectivity and enantioselectivity. acs.orgresearchgate.netresearchgate.netscribd.com

The process typically utilizes a chiral ruthenium catalyst and a hydrogen source, such as formic acid/triethylamine (F/T), to reduce the ketone group of the benzoyl moiety. scribd.com By selecting the appropriate chiral ligand on the ruthenium catalyst, either the (2R,3S) or the (2S,3R) diastereomer can be obtained as the major product. researchgate.net This method has proven to be highly effective for the synthesis of key intermediates for pharmacologically important molecules. acs.orgresearchgate.netresearchgate.net

Approaches to other Substituted Morpholinone Systems

The versatility of the morpholinone core extends to the synthesis of other substituted systems, such as 4-benzyl-2-hydroxy-morpholine-3-one. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, including the NK1 receptor antagonist Aprepitant, which is used as an antiemetic. netascientific.comchemicalbook.com The hydroxyl group at the 2-position enhances its reactivity, making it a useful building block in drug discovery. netascientific.com The morpholine (B109124) structure is known to be capable of crossing the blood-brain barrier, making derivatives like this particularly interesting for targeting neurological disorders. netascientific.com

Synthetic Applications of this compound Derivatives

The derivatives of this compound are not only interesting for their structural diversity but also for their utility as key intermediates in the synthesis of complex and biologically active molecules.

Precursors for the Stereoselective Synthesis of Complex Pharmaceutical Agents

One of the most notable applications of this compound derivatives is in the stereoselective synthesis of the antidepressant drug Reboxetine. The stereoisomeric (2R,3S)- and (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones, generated via the previously mentioned asymmetric transfer hydrogenation, serve as crucial common intermediates for the synthesis of all four stereoisomers of Reboxetine. acs.orgresearchgate.netresearchgate.netscribd.comresearchgate.netresearchgate.net This approach provides an efficient and stereocontrolled route to these complex pharmaceutical agents, avoiding lengthy synthetic sequences that rely on chiral pool starting materials. scribd.com The ability to selectively produce each stereoisomer is of great importance in medicinal chemistry, as different stereoisomers of a drug can have vastly different pharmacological activities.

| Intermediate | Target Stereoisomer of Reboxetine | Synthetic Method |

| (2R,3S)-2-(hydroxyphenylmethyl)morpholin-3-one | (2R,3S)-Reboxetine | Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation |

| (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-one | (2S,3R)-Reboxetine | Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation |

Design and Implementation in Chemical Library Generation

Chemical libraries are vast collections of diverse small molecules used in high-throughput screening to identify new therapeutic agents. openaccessjournals.com The structural diversity and synthetic tractability of this compound derivatives make them excellent scaffolds for the generation of chemical libraries. By systematically modifying the substituents on the morpholinone core, a large number of unique compounds can be generated. openaccessjournals.commdpi.com

For example, starting from a common this compound precursor, different functional groups can be introduced at various positions of the molecule. This can be achieved through techniques like solid-phase organic synthesis, where the morpholinone scaffold is attached to a solid support, allowing for the easy addition of various reagents and subsequent cleavage to release the final diverse products. mdpi.com This approach facilitates the rapid exploration of chemical space around the morpholinone core, increasing the probability of discovering compounds with desired biological activities. openaccessjournals.com The repurposing of such scaffolds, originally intended for other applications like polymer precursors, is a growing strategy in drug discovery to generate novel chemotypes. nih.gov

Chiral Derivatization Strategies and Enantioselective Methodologies

The inherent chirality of many biologically active molecules necessitates the development of synthetic methods that can control the three-dimensional arrangement of atoms. For derivatives of this compound, which are precursors to valuable compounds, establishing stereocenters with high precision is a critical area of research. This section explores the chiral derivatization strategies and enantioselective methodologies that have been successfully employed to generate stereochemically defined derivatives of the this compound scaffold. These approaches primarily involve the use of chiral auxiliaries, asymmetric catalysis, and dynamic kinetic resolution to influence the stereochemical outcome of reactions.

A significant advancement in this field is the use of dynamic kinetic resolution-driven asymmetric transfer hydrogenation (ATH). scribd.comacs.orgijamtes.orgresearchgate.net This powerful technique has been applied to racemic 2-aroylmorpholin-3-ones to produce the corresponding 2-(hydroxyphenylmethyl)morpholin-3-ones with excellent control over two adjacent stereocenters. scribd.comacs.orgijamtes.orgresearchgate.net This process is particularly noteworthy for its application in the synthesis of all four stereoisomers of the antidepressant reboxetine, highlighting the practical utility of this methodology. scribd.comacs.orgijamtes.org

Another key strategy involves the palladium-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents derived from lactams, including this compound. nih.gov This method allows for the construction of challenging α-tertiary stereocenters. The O-acylation of this compound to form the necessary enol carbonate intermediate proceeds efficiently, which is a crucial step for the subsequent enantioselective allylation. nih.gov

Dynamic Kinetic Resolution-Driven Asymmetric Transfer Hydrogenation

The dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) of racemic N-benzyl-2-aroylmorpholin-3-ones represents a highly efficient method for synthesizing diastereomerically and enantiomerically enriched alcohol derivatives. scribd.comijamtes.org This process typically utilizes a chiral ruthenium catalyst in the presence of a hydrogen donor, such as a formic acid/triethylamine mixture. scribd.comresearchgate.net The reaction proceeds to yield (2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones with high diastereomeric ratios and enantiomeric excesses. scribd.comacs.orgresearchgate.net

For instance, the condensation of N-benzyl-3-morpholinone with N-aroylmorpholines in the presence of a strong base like lithium diisopropylamide (LDA) affords the precursor N-benzyl-2-aroylmorpholin-3-one in high yield. ijamtes.org Subsequent ATH-DKR of this substrate using a chiral catalyst leads to the desired alcohol products. ijamtes.org The specific stereochemical outcome is dictated by the chirality of the catalyst employed. ijamtes.org

Table 1: Asymmetric Transfer Hydrogenation of N-Benzyl-2-aroylmorpholin-3-ones

| Entry | Aroyl Group | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzoyl | (S,S)-Catalyst | (2R,3S)- and (2S,3R)-Alcohol | 90 (combined) | 99:1 | 99 | scribd.comijamtes.org |

| 2 | 4-Chlorobenzoyl | (S,S)-Catalyst | (2R,3S)- and (2S,3R)-Alcohol | 96-98 | 99:1 | 99 | scribd.com |

| 3 | 4-Methylbenzoyl | (S,S)-Catalyst | (2R,3S)- and (2S,3R)-Alcohol | 96 | 99:1 | 99 | scribd.com |

| 4 | 4-Methoxybenzoyl | (S,S)-Catalyst | (2R,3S)- and (2S,3R)-Alcohol | 96 | >99:1 | >99 | scribd.com |

Data synthesized from reported research findings. scribd.comijamtes.org

Asymmetric Allylic Alkylation

The construction of α-tertiary stereocenters on the morpholin-3-one (B89469) core has been achieved through palladium-catalyzed asymmetric allylic alkylation. nih.gov This method involves the reaction of an enol carbonate derived from this compound with an allylic electrophile in the presence of a chiral palladium catalyst. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity. nih.gov

The enol carbonate of this compound is prepared by O-acylation of the corresponding enolate. nih.gov This substrate then undergoes allylic alkylation to introduce an allyl group at the C2 position of the morpholin-3-one ring. Research has shown that a palladium catalyst system featuring a P-N ligand can effectively catalyze this transformation, leading to the formation of 2-allyl-4-benzoylmorpholin-3-one with a newly formed chiral center. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of this compound Derivative

| Entry | Substrate | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1 | Enol carbonate of this compound | (S)-(CF₃)₃-t-BuPHOX | 2-Allyl-4-benzoylmorpholin-3-one | 85 | 92 | nih.gov |

Data represents findings from studies on asymmetric allylic alkylation of lactam-derived enol carbonates. nih.gov

Use of Chiral Auxiliaries

While direct catalytic asymmetric methods are often preferred, the use of chiral auxiliaries represents a classical and reliable strategy for controlling stereochemistry. In the context of morpholin-3-one derivatives, chiral auxiliaries derived from readily available chiral molecules like ephedrine (B3423809) can be employed. researchgate.netresearchgate.net These auxiliaries are covalently attached to the morpholin-3-one scaffold, directing the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary can be cleaved and potentially recycled. york.ac.uk This approach allows for diastereoselective reactions, where the chiral auxiliary biases the formation of one diastereomer over the other. The diastereomers can then be separated, and the auxiliary removed to afford the enantiomerically enriched product. york.ac.uk For instance, α,α-dialkylation of an ephedrine-derived chiral morpholin-3-one ester has been reported as a key step in the synthesis of pantolactone analogues. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Benzoylmorpholin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Benzoylmorpholin-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous structural assignment.

Application of Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HMQC, NOESY)

Two-dimensional (2D) NMR experiments are essential for mapping the complex spin systems within a molecule. researchgate.net For this compound, these techniques would resolve ambiguities from overlapping signals in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the morpholine (B109124) ring, showing cross-peaks between the protons on C2 and the adjacent protons on the ether oxygen (if any coupling exists across the heteroatom) and between the protons on C5 and C6.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the carbonyls and the substituted aromatic carbon) would be absent.

HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org This would definitively assign each proton signal to its corresponding carbon in the morpholine ring and the benzoyl group.

Correlations from the C2-H protons to the C3 ketone carbonyl carbon.

Correlations from the C5-H protons to the C3 ketone carbonyl carbon and the C6 carbon.

Correlations from the C6-H protons to the C4 benzoyl carbonyl carbon and the C5 carbon.

Correlations from the ortho-protons of the benzoyl group to the benzoyl carbonyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H (ortho, meta, para) | 7.40 - 7.85 (m, 5H) | C=O (Ketone, C3) | ~205 |

| C2-H₂ | ~4.30 (s) | C=O (Amide, C4-Benzoyl) | ~170 |

| C5-H₂ | ~4.00 (t) | Aromatic-C | 128 - 135 |

| C6-H₂ | ~3.80 (t) | C2 | ~75 |

| C5 | ~67 | ||

| C6 | ~45 |

Note: Predicted values are based on analysis of similar structures such as 4-(4-aminophenyl)morpholin-3-one (B139978) and N-benzoylmorpholine. nih.govchemicalbook.com Actual values may vary.

Stereochemical Determination through Advanced NMR Analysis

The morpholin-3-one (B89469) ring is not planar. Through-space correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to determine the ring's preferred conformation in solution. By identifying protons that are close to each other in space, regardless of their bonding connectivity, the stereochemical arrangement can be deduced. For instance, observing a NOE between protons on opposite sides of the ring would suggest a specific chair, boat, or twist-boat conformation.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. neu.edu.tr The molecular formula of this compound is C₁₁H₁₁NO₃, giving it a molecular weight of 205.21 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z = 205. The fragmentation pattern would be dictated by the stability of the resulting fragments, particularly resonance-stabilized acylium ions. libretexts.org

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the bond between the benzoyl group and the nitrogen atom. This would generate the highly stable benzoyl cation, which would likely be the base peak.

Phenyl Cation Formation: The benzoyl cation can subsequently lose a neutral carbon monoxide molecule to form the phenyl cation. researchgate.net

Ring Cleavage: The morpholinone ring itself can undergo fragmentation. Common pathways for cyclic structures involve the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O) from the molecular ion. whitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 205 | [C₁₁H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₆H₅CO]⁺ | α-cleavage of N-C(O)Ph bond (Loss of morpholinone radical) |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 177 | [M - CO]⁺˙ | Loss of carbon monoxide from the ketone at C3 |

Note: The relative intensities of these fragments depend on the ionization energy and the stability of the ions formed. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pg.edu.pl The IR spectrum of this compound would be dominated by the absorptions of its two carbonyl groups.

The key diagnostic signals are the C=O stretching vibrations. Because their electronic environments are different, the ketone and the amide (lactam) carbonyls are expected to absorb at distinct frequencies.

Ketone (C3=O): The C=O stretch in a six-membered ring ketone typically appears around 1715 cm⁻¹.

Amide (N-C=O): The tertiary lactam carbonyl stretch is expected at a lower frequency due to resonance with the nitrogen lone pair, typically in the range of 1650-1680 cm⁻¹. The presence of two distinct, strong peaks in this region would be strong evidence for the proposed structure.

Conformational analysis of morpholine rings using IR spectroscopy has shown that different conformers (e.g., chair vs. boat) can exhibit slightly different vibrational frequencies, although these shifts can be subtle. sapub.org

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1725 | C=O Stretch | Ketone (Lactone) |

| ~1670 | C=O Stretch | Amide (Lactam) |

| 1600, 1480 | C=C Stretch | Aromatic |

| ~1250 | C-N Stretch | Amide |

| ~1120 | C-O-C Stretch | Ether |

Note: Predicted frequencies are based on standard IR correlation tables and data from analogous compounds like benzoyl derivatives and quinazolinones. sapub.orgspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. azooptics.com The primary chromophore in this compound is the benzoyl group, where the phenyl ring is conjugated with the amide carbonyl group.

The spectrum is expected to show two main absorption bands:

π → π Transition:* A high-intensity absorption band at a shorter wavelength (λ_max ≈ 240-250 nm). This corresponds to the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated benzoyl system. Extending conjugation shifts this absorption to longer wavelengths (a bathochromic shift). libretexts.org

n → π Transition:* A low-intensity absorption band at a longer wavelength (λ_max ≈ 280-300 nm). This corresponds to the promotion of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. These transitions are often weak and can sometimes be obscured by the more intense π → π* band. libretexts.org

The solvent used can influence the position of these peaks; polar solvents can stabilize the ground state and affect the energy of the electronic transitions.

X-ray Crystallography for Precise Solid-State Structure Determination (if applicable)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a crystal structure for the exact target molecule is not publicly available, analysis of related compounds allows for a robust prediction. The crystal structure of the similar N-benzoylmorpholine has been determined. nih.gov Studies on other oxazol-5-one and morpholinone derivatives consistently show that the six-membered heterocyclic ring is not planar. dergipark.org.trdergipark.org.tr It is expected that the morpholin-3-one ring in this compound would adopt a half-chair or envelope conformation to minimize torsional and steric strain. X-ray analysis would also reveal the dihedral angle between the plane of the phenyl group and the morpholinone ring, as well as any intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing. dergipark.org.tr

Computational Chemistry Studies on 4 Benzoylmorpholin 3 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and reactivity of molecules. For 4-Benzoylmorpholin-3-one, DFT studies have been instrumental in elucidating its reaction mechanisms, conformational preferences, and electronic characteristics.

Mechanistic Elucidation of Reactions Involving this compound (e.g., Hydride Transfer Studies)

Hydride transfer reactions are fundamental in organic and biological chemistry. nii.ac.jp Computational studies, often employing DFT, are crucial for understanding the mechanisms of these reactions. While specific DFT studies on the hydride transfer mechanism directly involving this compound are not extensively documented in the provided search results, the principles of such investigations can be inferred from studies on analogous systems.

A DFT study on the reduction of formaldehyde (B43269) by LiAlH4 and LiBH4 reveals a general mechanism for hydride transfer. nii.ac.jp This process typically involves:

Single electron transfer to the carbonyl carbon. nii.ac.jp

Formation of a bridge bond (e.g., Al-H-C). nii.ac.jp

Electron transfer-driven hydrogen transfer. nii.ac.jp

Subsequent single electron flow through the newly formed bridge bond. nii.ac.jp

DFT calculations can determine the transition state structures and activation energies for such reactions. nii.ac.jppku.edu.cn For instance, in a study of Au(I)-catalyzed reactions, the rate-limiting step was identified as a nii.ac.jpbhu.ac.in-hydride shift with a calculated activation free energy of 20.2 kcal/mol in a dry solvent. pku.edu.cn The presence of a solvent like water can significantly alter the mechanism and lower the activation barrier. pku.edu.cn

In the context of this compound, a DFT study could elucidate the mechanism of its reduction, for example, by a hydride donor. This would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating the activation barriers, thus providing a detailed understanding of its reactivity in hydride transfer processes.

Conformational Analysis and Stability Predictions

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound using DFT methods can predict its most stable conformers. Such analyses involve optimizing the geometry of various possible conformations and comparing their relative energies. ut.ac.irlibretexts.org

For cyclic systems like the morpholinone ring in this compound, DFT can predict the preference for chair, boat, or twist-boat conformations. ut.ac.ir Studies on similar heterocyclic compounds have shown that DFT calculations, such as those using the B3LYP functional with a 6-311+G** basis set, can accurately predict that chair conformers are generally more stable than twist-boat forms. ut.ac.ir The relative stability of different conformers is determined by calculating their total energies (E0) and Gibbs free energies (ΔG). ut.ac.ir

For example, in a study of 1,3-difluorinated alkanes, DFT calculations using the M05-2X and M06 functionals helped to understand the conformational profiles and the influence of the solvent on conformer populations. nih.gov Similarly, for this compound, DFT could predict the orientation of the benzoyl group relative to the morpholinone ring and how this is influenced by different environments.

| Computational Method | Basis Set | Focus of Analysis | Key Findings |

| DFT (B3LYP) | 6-311+G** | Conformational stability of chair vs. twist-boat forms in analogous systems. ut.ac.ir | Chair conformers are generally more stable. ut.ac.ir |

| DFT (M05-2X, M06) | 6-311+G(d,p), cc-pVTZ | Conformational profiles of fluorinated alkanes. nih.gov | The 1,3-difluoropropylene motif strongly influences alkane chain conformation. nih.gov |

| DFT (B3LYP-D3(BJ)) | 6-31G(d,p) | Conformational equilibrium of ellagitannins in solution. | The equilibrium between different conformers (e.g., boat and chair) is solvent and temperature-dependent. |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgmdpi.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. mdpi.com

DFT calculations are widely used to determine the energies and shapes of these orbitals. For a molecule like this compound, FMO analysis can predict its reactive sites. The distribution of HOMO and LUMO densities indicates the most probable locations for electrophilic and nucleophilic attacks, respectively. For instance, in a study of thiophene (B33073) sulfonamide derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze the FMOs and predict the stability of the compounds. mdpi.com

A lower HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com The electronic properties derived from FMO analysis, such as ionization potential, electron affinity, and chemical hardness, provide further insights into the molecule's chemical behavior. bhu.ac.in

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. mdpi.com | Indicates electron-donating ability. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. mdpi.com | Indicates electron-accepting ability. mdpi.com |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO. mdpi.com | Relates to chemical reactivity and kinetic stability. mdpi.com |

Prediction of Reactivity Sites via Computational Descriptors (e.g., ALIE, ELF, LOL, RDG, Fukui Functions)

Beyond FMO analysis, various other computational descriptors derived from DFT calculations can provide a more detailed picture of a molecule's reactivity. These include the Average Local Ionization Energy (ALIE), Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), and Fukui functions. mdpi.com

ALIE surface helps to identify the most probable sites for electrophilic attack.

ELF and LOL analyses provide insights into the nature of chemical bonds and the localization of electron pairs. mdpi.com They are useful for identifying covalent bonds and lone pairs on a molecular surface. mdpi.com

RDG analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by analyzing the electron density and its gradient. mdpi.com

Fukui functions are powerful tools for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the atoms most susceptible to a particular type of reaction. mdpi.com

For this compound, these descriptors could be calculated using software like Multiwfn to create detailed reactivity maps, guiding synthetic modifications and predicting reaction outcomes. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational landscape of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its shape. researchgate.netnih.gov

For this compound, MD simulations could be used to:

Explore the full range of accessible conformations in different solvent environments.

Study the flexibility of the morpholinone ring and the rotational freedom of the benzoyl group.

Identify stable and transient conformational states that might be important for its biological activity or reactivity. mdpi.com

Combining MD with enhanced sampling techniques can overcome the limitations of conventional MD in exploring large conformational spaces. nih.govbiorxiv.org This approach allows for a more comprehensive understanding of the molecule's conformational preferences and the energetic barriers between different states. biorxiv.org

Docking Simulations for Exploring Potential Ligand-Target Interactions of Designed Derivatives (e.g., in silico investigation of binding patterns)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. jyoungpharm.org

For derivatives of this compound, docking simulations could be employed to:

Identify potential biological targets by docking the derivatives against a panel of known protein structures.

Predict the binding affinity (docking score) and the binding mode of the derivatives within the active site of a target protein. researchgate.net

Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. mdpi.com

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction of this compound Analogs: A Review of Current Computational Studies

A thorough review of scientific literature reveals a notable absence of specific computational chemistry studies, including Quantitative Structure-Activity Relationship (QSAR) analyses, focused on this compound and its direct analogs. While the principles of in silico drug design and SAR are well-established for various heterocyclic compounds, their application to this particular chemical entity has not been documented in available research.

Computational methods are powerful tools in modern drug discovery, enabling the prediction of biological activity and the elucidation of structure-activity relationships. collaborativedrug.com These techniques, which include molecular docking, 3D-QSAR, and the calculation of various molecular descriptors, help in optimizing lead compounds and designing new molecules with enhanced efficacy. mdpi.commdpi.com For many classes of compounds, such as benzofuran, benzimidazole, and coumarin (B35378) derivatives, extensive in silico research has been conducted to understand how different structural modifications influence their biological activities. mdpi.comnih.govfrontiersin.org

These studies typically involve:

Molecular Docking: Simulating the interaction of a ligand with the binding site of a target protein to predict binding affinity and orientation. fortuneonline.org

QSAR Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models are then used to predict the activity of new, untested compounds. nih.govbiolscigroup.us

ADMET Prediction: In silico assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to evaluate its drug-likeness. mdpi.com

Despite the broad application of these computational strategies in medicinal chemistry, specific research detailing the SAR of this compound through such in silico approaches is not present in the current body of scientific literature. The existing studies on other heterocyclic scaffolds demonstrate the potential of these methods, but direct findings or data tables related to this compound are unavailable.

Therefore, while a framework for such an investigation exists within the field of computational chemistry, the specific application to this compound and its analogs remains an unexplored area of research.

Applications of 4 Benzoylmorpholin 3 One in Organic and Medicinal Chemistry Research

Role as a Versatile Synthetic Intermediate and Building Block

4-Benzoylmorpholin-3-one is a highly versatile synthetic intermediate, serving as a foundational building block for a variety of more complex molecules. nih.gov Its utility stems from the reactivity of its core morpholine-3-one structure, which can be strategically modified and elaborated. This compound and its derivatives are instrumental in constructing diverse molecular architectures. For instance, N-tert-butanesulfinyl imines, which share the principle of being versatile intermediates, are crucial for the asymmetric synthesis of amines, highlighting the importance of such foundational molecules in organic synthesis. nih.gov

A key application of this compound is demonstrated in its use as a precursor for creating substituted morpholines. The morpholine (B109124) hemiaminal derived from it can be further elaborated to introduce various functionalities. acs.org This adaptability makes it a valuable tool for chemists seeking to build libraries of related compounds for screening purposes or to synthesize specific target molecules with desired properties.

Contribution to Central Nervous System (CNS) Drug Discovery Programs as a Scaffold

The morpholine ring is a privileged scaffold in CNS drug discovery due to its favorable physicochemical properties that can enhance blood-brain barrier permeability. nih.gov this compound, as a morpholine derivative, contributes significantly to this field. The morpholine structure can act as a scaffold to correctly position other chemical groups, modulate pharmacokinetic and pharmacodynamic properties, and even enhance the potency of a drug through molecular interactions. nih.gov

The development of drugs for CNS disorders is a challenging endeavor, often requiring molecules with a delicate balance of properties. cornell.edu The morpholine scaffold, as present in this compound, provides a robust starting point for the design of new CNS-active compounds. nih.gov Its use allows for the systematic exploration of chemical space around this core structure, facilitating the discovery of new drug candidates for a range of neurological and psychiatric conditions. nih.govfrontiersin.org The importance of lead-like and drug-like compounds in this process is well-established, and scaffolds like this compound are key to building molecules that adhere to these principles. nih.gov

Importance in the Preparation of Pharmaceutical Agents through Directed Synthesis

This compound plays a crucial role in the directed synthesis of specific pharmaceutical agents. Its structure is particularly amenable to stereoselective transformations, which are critical in the production of chiral drugs where only one enantiomer is therapeutically active.

Pathways to Antidepressant Scaffolds (e.g., precursors for Reboxetine)

A prime example of the importance of this compound is its use as a key intermediate in the synthesis of the antidepressant drug Reboxetine. ijamtes.orgwikipedia.org Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of major depressive disorder. wikipedia.org The synthesis of Reboxetine often involves the stereoselective reduction of a 2-aroylmorpholin-3-one derivative.

One synthetic route employs a dynamic kinetic resolution-driven asymmetric transfer hydrogenation of 2-benzoyl-morpholin-3-ones. researchgate.net This process allows for the efficient production of specific stereoisomers of 2-(hydroxy-phenyl-methyl)-morpholin-3-ones, which are direct precursors to the different stereoisomers of Reboxetine. researchgate.netscribd.com For example, N-benzyl-3-morpholinone can be condensed with N-aroylmorpholines to yield N-benzyl-2-aroylmorpholin-3-one, a direct analogue of this compound. ijamtes.org Subsequent asymmetric transfer hydrogenation of this intermediate leads to the desired alcohol with high stereoselectivity. ijamtes.org

The following table outlines a simplified, exemplary reaction scheme for the synthesis of a Reboxetine precursor starting from a 4-substituted-2-benzoylmorpholin-3-one derivative.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield |

| 1 | N-benzyl-3-morpholinone, N-aroylmorpholine | LDA | N-benzyl-2-aroylmorpholin-3-one | 93% ijamtes.org |

| 2 | N-benzyl-2-aroylmorpholin-3-one | (S,S)-catalyst, Asymmetric Transfer Hydrogenation | (2R,3S)- and (2S,3R)-alcohols | 90% (combined) ijamtes.org |

| 3 | (2R,3S)-alcohol | BH3·THF | Morpholine benzyl (B1604629) alcohol | 97% ijamtes.org |

| 4 | Morpholine benzyl alcohol | Ph3PBr2 | Morpholine bromide derivative | 95% ijamtes.org |

| 5 | Morpholine bromide derivative | 2-ethoxyphenol, t-BuOK | N-benzyl-protected Reboxetine derivative | 91% ijamtes.org |

| 6 | N-benzyl-protected Reboxetine derivative | α-chloroethyl chloroformate, then methanol | (S,S)-Reboxetine | 86% ijamtes.org |

This pathway underscores the critical role of the 2-benzoylmorpholin-3-one core in establishing the correct stereochemistry of the final drug product. ijamtes.orgscribd.com

Facilitation of Novel Heterocyclic Compound Synthesis

Beyond its application in the synthesis of established drugs, this compound is a valuable starting material for the creation of novel heterocyclic compounds. rsc.org Heterocyclic compounds are of immense interest in medicinal chemistry due to their diverse biological activities. ijrpr.commdpi.com The reactivity of the this compound scaffold allows for its transformation into a variety of other heterocyclic systems through reactions such as cyclizations and cycloadditions. mdpi.comnih.govekb.eg

For example, the core structure can be modified to introduce different substituents, leading to libraries of new compounds with potentially unique biological properties. osi.lv The synthesis of complex heterocycles often relies on domino reactions, "click" chemistry, and other efficient synthetic strategies where versatile building blocks are essential. nih.gov The ability to generate diverse and complex molecules from a relatively simple starting material like this compound is a significant advantage in the quest for new bioactive compounds. ijrpr.com

Strategies for Virtual Chemical Library Design and Generation

In modern drug discovery, virtual screening of large chemical libraries plays a crucial role in identifying potential drug candidates. nih.gov this compound and its derivatives can serve as a foundation for the design and generation of these virtual libraries. chemrxiv.org By computationally enumerating the possible modifications to the this compound scaffold, vast libraries of virtual compounds can be created. ceu.es

These virtual libraries can then be screened against a biological target of interest using computational methods like molecular docking. fujitsu.comresearchgate.net This approach allows for the rapid and cost-effective identification of molecules that are predicted to have high binding affinity for the target. The design of these libraries can be guided by principles of drug-likeness and synthetic accessibility, ensuring that the identified hits are promising candidates for further experimental investigation. chemrxiv.org The use of scaffolds like this compound in virtual library design is a powerful strategy for exploring chemical space and accelerating the drug discovery process. ceu.es

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Routes for 4-Benzoylmorpholin-3-one

The pursuit of green chemistry is reshaping the synthesis of heterocyclic compounds. For this compound, future research will likely prioritize the shift from conventional methods to more sustainable and efficient synthetic strategies. This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous or expensive reagents.

Promising avenues include the adoption of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times from hours to minutes and improve yields for various heterocyclic compounds. mdpi.comresearchgate.net Another key area is the exploration of novel catalytic systems. The development of organoautocatalysis, where a product of the reaction itself catalyzes the transformation, presents a highly efficient and atom-economical approach that avoids external metal or enzyme catalysts. fau.eu Research into reusable nanocatalysts, such as zinc-based systems, also offers a sustainable path for constructing heterocyclic frameworks. rsc.org

Furthermore, the use of eco-friendly reaction media, such as deep eutectic solvents (DES), is a viable alternative to volatile organic solvents. researchgate.net These solvents are often biodegradable, non-toxic, and can be recycled, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Methods

| Parameter | Conventional Method (Hypothetical) | Sustainable Method (Proposed) | Rationale / Supporting Evidence |

|---|---|---|---|

| Catalyst | Homogeneous metal catalysts | Reusable nanocatalyst (e.g., ZnO) or organoautocatalyst | Avoids toxic and expensive metals; catalyst can be recovered and reused. fau.eursc.org |

| Solvent | Dichloromethane, DMF | Deep Eutectic Solvent (DES) or water | Reduces environmental impact; solvents are biodegradable and low-cost. rsc.orgresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or sonication | Significantly reduces reaction times and energy consumption. mdpi.com |

| Reaction Time | Several hours | 5-15 minutes | Microwave and ultrasound-assisted reactions are demonstrably faster. mdpi.comresearchgate.net |

| Yield | Moderate to Good | Good to Excellent (up to 95%) | Optimized sustainable methods often lead to higher product yields. fau.eu |

Exploration of Novel Reactivity Pathways and Undiscovered Chemical Transformations

Beyond its synthesis, the inherent reactivity of the this compound scaffold is an area ripe for exploration. The carbonyl group, the tertiary amide, and the phenyl ring present multiple sites for chemical modification. A key future direction is the investigation of domino reactions, which allow for the construction of complex molecular architectures with multiple stereocenters in a single, efficient step. acs.org

Another area of interest is the development of asymmetric transformations. For instance, the dynamic kinetic resolution-driven asymmetric transfer hydrogenation of related 2-benzoylmorpholin-3-ones has been used to control two adjacent stereogenic centers, a process that could be adapted and expanded for the 4-benzoyl isomer. acs.org Research could also focus on novel C–H activation and functionalization on the phenyl ring or the morpholinone core, potentially catalyzed by palladium or other transition metals, to introduce new functional groups without pre-functionalized starting materials. acs.org Investigating the participation of the morpholinone ring system in cycloaddition reactions, such as inverse electron demand Diels-Alder reactions, could also unveil new pathways to complex fused heterocyclic systems. acs.org

Integration of Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding and accelerating experimental research. For this compound and its potential derivatives, advanced computational methods can offer profound insights into their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net A critical aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com By calculating these values for a series of proposed derivatives, researchers can predict which substitutions are most likely to tune the molecule's reactivity in a desired direction. mdpi.com

Molecular docking studies, while often used in a biological context, are also valuable for understanding potential intermolecular interactions, which is fundamental to chemical design, for example in the development of new catalysts or materials. nih.gov These computational techniques allow for the in silico screening of virtual libraries of derivatives, saving significant time and resources by prioritizing the most promising candidates for synthesis. researchgate.netnih.gov

Table 2: Representative Computational Parameters for a Hypothetical Series of this compound Derivatives

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Predicted Reactivity Trend |

|---|---|---|---|---|

| Parent (H) | -6.8 | -1.9 | 4.9 | Baseline |

| 4'-Methoxy (-OCH₃) | -6.5 | -1.8 | 4.7 | More reactive |

| 4'-Nitro (-NO₂) | -7.2 | -2.2 | 5.0 | Less reactive |

| 4'-Trifluoromethyl (-CF₃) | -7.4 | -2.8 | 4.6 | Most reactive |

Strategic Design and Synthesis of Advanced this compound Derivatives for Targeted Research (focusing on chemical innovation and synthesis)

Building on predictive computational models and new reactivity pathways, a major future direction is the strategic synthesis of novel this compound derivatives. The goal is to create a library of compounds with finely tuned chemical and physical properties for advanced research in materials science and chemical biology.

Synthetic strategies can involve multi-step protocols to introduce diverse functionalities. chemmethod.com For example, derivatives can be prepared by first synthesizing substituted benzoyl chlorides and reacting them with morpholin-3-one (B89469). Alternatively, modifications can be made to the pre-formed this compound molecule. One-pot, multi-component reactions offer an efficient way to combine several starting materials to generate structural complexity in a single step. beilstein-journals.org

The strategic placement of substituents can dramatically alter the molecule's properties. For instance, introducing electron-withdrawing or electron-donating groups onto the benzoyl ring can modify the electronic character of the molecule, influencing its reactivity and spectroscopic properties. mdpi.com Synthesizing a series of halogenated derivatives could provide valuable probes for studying certain intermolecular interactions or serve as precursors for cross-coupling reactions. The synthesis of derivatives where the phenyl group is replaced by other aromatic or heteroaromatic systems would also significantly expand the chemical space of this compound class. This targeted synthesis of novel derivatives is essential for exploring the full potential of the this compound scaffold in developing new chemical entities. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for 4-Benzoylmorpholin-3-one derivatives, and what key reagents are involved?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and carbonyl modifications. For example:

- Step 1 : Substitution reactions using sodium hydroxide or other bases to introduce benzoyl or aryl groups at the morpholinone core .

- Step 2 : Reduction of intermediates with agents like lithium aluminum hydride, requiring precise temperature control (e.g., 0–5°C for exothermic steps) .

- Step 3 : Cyclization under reflux conditions in polar aprotic solvents (e.g., DMF or THF) to form the morpholin-3-one scaffold .

- Purification : Column chromatography with gradients such as EtOAc/MeOH (5:1, +0.25% Et3N) ensures high purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound analogues?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, δ 159.29 ppm in NMR indicates carbonyl groups in morpholinone derivatives .

- X-ray Crystallography : Resolves absolute configurations, as demonstrated for (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>97% by GC or HPLC) .

Q. What biological activities have been reported for morpholin-3-one derivatives, and how are these evaluated preclinically?

- Methodological Answer :

- Anticancer Activity : Evaluated via cytotoxicity assays (e.g., MTT) in cancer cell lines, with IC50 values correlated to substituent effects (e.g., bromo or methoxy groups enhance activity) .

- Enzyme Inhibition : Fluorescence-based assays measure kinase or protease inhibition. For example, derivatives with pyrimidine moieties show improved selectivity for tyrosine kinases .

- SAR Studies : Systematic substitution of the benzoyl group (e.g., halogenation or benzyloxy addition) guides optimization of potency and solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while non-polar solvents (toluene) reduce side reactions during cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time by 30–50% for steps like benzoylation or cyclization, achieving yields >80% .

- Design of Experiments (DoE) : Identifies critical parameters (e.g., molar ratios, temperature) to maximize efficiency. For example, a 1:1.2 ratio of morpholine precursor to benzoyl chloride minimizes byproducts .

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Assays : Use uniform cell lines (e.g., HeLa or MCF-7) and consistent IC50 protocols to reduce variability .

- Orthogonal Validation : Confirm bioactivity using both fluorescence-based and radiometric assays (e.g., kinase inhibition studies) .

- Meta-Analysis : Cross-reference data from structural analogues (e.g., 4-(4-Aminophenyl)morpholin-3-one) to identify trends in substituent effects .

Q. What computational strategies aid in designing analogues with improved target specificity?

- Methodological Answer :

- Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock. Derivatives with morpholin-3-one scaffolds show strong hydrogen bonding with active-site residues .

- ADMET Profiling : In silico tools (e.g., SwissADME) optimize logP values (<3) and predict CYP450 interactions to enhance bioavailability .

- Hybrid Analogues : Integrate pharmacophores from active compounds (e.g., pyrimidine from or piperazine from ) to create multi-target inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.